molecular formula C10H9NO3S B12890200 3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 88051-65-4

3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one

Cat. No.: B12890200
CAS No.: 88051-65-4
M. Wt: 223.25 g/mol
InChI Key: RRSPQNVLMVLMAX-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one is a heterocyclic compound that contains an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-hydroxy-5-methyl-2-phenyl-1,3-oxazolidin-2-one with a sulfur-containing reagent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinone derivatives such as:

  • 4-Hydroxy-5-methyl-2-phenyl-1,3-oxazolidin-2-one
  • 3-Hydroxy-5-methyl-5-phenyl-2-thioxo-1,3-oxazolidin-4-one

Uniqueness

3-Hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88051-65-4

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

3-hydroxy-5-methyl-5-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C10H9NO3S/c1-10(7-5-3-2-4-6-7)8(12)11(13)9(15)14-10/h2-6,13H,1H3

InChI Key

RRSPQNVLMVLMAX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)O1)O)C2=CC=CC=C2

Origin of Product

United States

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